molecular formula C22H24N2O3S B11409955 2-{[(6,7-dimethyl-1-benzofuran-3-yl)acetyl]amino}-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

2-{[(6,7-dimethyl-1-benzofuran-3-yl)acetyl]amino}-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No.: B11409955
M. Wt: 396.5 g/mol
InChI Key: HEHQNECRASHNNC-UHFFFAOYSA-N
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Description

2-[2-(6,7-DIMETHYL-1-BENZOFURAN-3-YL)ACETAMIDO]-N-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE is a complex organic compound that features both benzofuran and benzothiophene moieties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(6,7-DIMETHYL-1-BENZOFURAN-3-YL)ACETAMIDO]-N-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common approach is to start with the synthesis of the benzofuran and benzothiophene cores separately, followed by their coupling through amide bond formation. Key steps include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-[2-(6,7-DIMETHYL-1-BENZOFURAN-3-YL)ACETAMIDO]-N-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The benzofuran and benzothiophene rings can be oxidized using reagents like m-CPBA (meta-Chloroperoxybenzoic acid).

    Reduction: The compound can be reduced using agents like LiAlH4 (Lithium aluminium hydride).

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: m-CPBA in dichloromethane at room temperature.

    Reduction: LiAlH4 in dry ether under reflux.

    Substitution: Halogenation using NBS (N-Bromosuccinimide) in CCl4 (carbon tetrachloride).

Major Products

    Oxidation: Formation of epoxides or hydroxylated derivatives.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[2-(6,7-DIMETHYL-1-BENZOFURAN-3-YL)ACETAMIDO]-N-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE involves its interaction with specific molecular targets. The benzofuran and benzothiophene moieties can interact with enzymes and receptors, modulating their activity. This compound may inhibit or activate specific pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Properties

Molecular Formula

C22H24N2O3S

Molecular Weight

396.5 g/mol

IUPAC Name

2-[[2-(6,7-dimethyl-1-benzofuran-3-yl)acetyl]amino]-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

InChI

InChI=1S/C22H24N2O3S/c1-12-8-9-15-14(11-27-20(15)13(12)2)10-18(25)24-22-19(21(26)23-3)16-6-4-5-7-17(16)28-22/h8-9,11H,4-7,10H2,1-3H3,(H,23,26)(H,24,25)

InChI Key

HEHQNECRASHNNC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=C1)C(=CO2)CC(=O)NC3=C(C4=C(S3)CCCC4)C(=O)NC)C

Origin of Product

United States

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